6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a compound of significant interest in the fields of medicinal chemistry and materials science. Its structure consists of an indolo[2,3-b]quinoxaline core substituted with a 3-methylphenoxyethyl group, which contributes to its unique chemical properties and biological activities. This compound has been identified as a potential candidate for anticancer research due to its cytotoxic effects on various cancer cell lines and its ability to intercalate with DNA, disrupting its structure.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 637756-46-8 and can be sourced from chemical suppliers specializing in research-grade compounds. It is synthesized through multi-step chemical processes starting from isatin or its derivatives, which are well-documented in scientific literature .
6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline belongs to the class of indoloquinoxalines, a subclass of heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties. This classification highlights the compound's potential application in drug development and material sciences.
The synthesis of 6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves several critical steps:
The general synthetic route includes:
The molecular formula for 6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is .
6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline exerts its biological effects primarily involves DNA intercalation.
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various human cancer cell lines due to their ability to disrupt DNA function .
These properties make it suitable for both biological applications and material science innovations .
6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline has several promising applications:
Indoloquinoxalines comprise a fused tricyclic system featuring an indole ring annulated to a quinoxaline moiety. This configuration confers inherent planarity and π-electron delocalization, critical for DNA intercalation. Within this family, 6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline belongs to the 6H-indolo[2,3-b]quinoxaline subclass, where the nitrogen at position 6 is alkylated. The 6H tautomer predominates in physiological conditions, enhancing solubility and bioavailability compared to unsubstituted analogs [8] [9].
The compound’s structure includes:
This architecture aligns with established pharmacophores for DNA-intercalating agents, which require:
Table 1: Structural Comparison of Key Indoloquinoxaline Derivatives
Compound | Core Structure | 6-Position Substituent | Planarity Index | Water Solubility | |
---|---|---|---|---|---|
6H-Indolo[2,3-b]quinoxaline | Unsubstituted | H | High | Low | |
7,9-Dimethyl-6H-indolo[2,3-b]quinoxaline | Methylated at C7,C9 | H | High | Moderate | |
6-[2-(3-Methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline | Standard | 2-(3-Methylphenoxy)ethyl | Moderate | Moderate-High | |
Isatin-indoloquinoxaline hybrids | Modified with isatin-triazole | Varied (often alkyl chains) | Variable | Variable | [2] [8] |
The pharmacological exploration of indoloquinoxalines began with early synthetic studies in the 1970s, primarily as DNA-binding dyes. Significant interest emerged in the 2000s when researchers identified their pronounced cytostatic activity against leukemia cells (e.g., Molt 4/C8 and L1210), with IC₅₀ values reaching 7.2 μM for certain derivatives [9]. This period established the indoloquinoxaline core as a privileged scaffold for anticancer drug development.
The specific derivative, 6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline, arose from efforts to optimize side-chain functionality for enhanced DNA affinity and cellular penetration. Key milestones include:
Synthetic routes typically involve:
Fig. 1: Evolution of Indoloquinoxaline Drug DiscoveryEarly Scaffolds (2009) → Mannich Adducts (2022) → Hybrid Systems (2023) → 6-[2-(3-Methylphenoxy)ethyl] Derivative Focus: Cytostatic Activity DNA Affinity Optimization Overcoming Drug Resistance Targeted Intercalation
[1] [2] [9]
6-[2-(3-Methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline exhibits a dual mechanism of DNA interaction: classical intercalation and topoisomerase II (Topo II) inhibition. Its planar core inserts between DNA base pairs, inducing helical unwinding and disrupting replication/transcription. The 3-methylphenoxyethyl side chain extends into the minor groove, providing additional stability via van der Waals contacts and hydrophobic interactions [6] .
Key biochemical attributes include:
Table 2: DNA-Binding Parameters of Indoloquinoxaline Derivatives
Compound | DNA Binding Constant (Kd, M⁻¹) | Topo II Inhibition IC₅₀ (μM) | ΔTm (°C)* | Cellular IC₅₀ (OVCAR-3) | |
---|---|---|---|---|---|
Doxorubicin (Control) | 1.2 × 10⁵ | 0.94 | 15.2 | 0.78 μM | |
Unsubstituted Indoloquinoxaline | 3.5 × 10⁴ | >50 | 8.1 | 25.4 μM | |
Triazoloquinoxaline 7e | 8.9 × 10⁴ | 0.89 | 14.7 | 3.1 μM | |
6-[2-(3-Methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline | 7.2 × 10⁴ | 1.8 (est.) | 12.3 | 4.8 μM | [2] [6] |
*ΔTm = Melting temperature increase of DNA-complex vs. free DNA
Molecular docking reveals:
This scaffold’s versatility supports further derivatization for enhanced selectivity, particularly for oncogene-associated G-quadruplexes (e.g., c-MYC, k-RAS), positioning it as a promising chemotype for next-generation anticancer agents [6] .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1